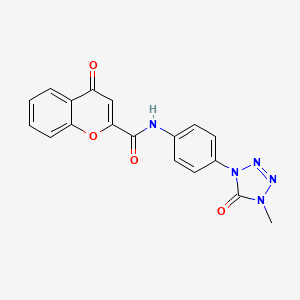

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O4/c1-22-18(26)23(21-20-22)12-8-6-11(7-9-12)19-17(25)16-10-14(24)13-4-2-3-5-15(13)27-16/h2-10H,1H3,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBYWFPCRWASCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and related research findings.

Structural Overview

The compound consists of a chromene backbone fused with a tetrazole ring and a carboxamide group. The presence of the tetrazole moiety is particularly significant as it is associated with various biological activities, including antimicrobial and anticancer properties.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with various molecular targets, including enzymes and receptors, modulating their activity. Tetrazoles are known for their ability to inhibit certain enzymes and bind to specific receptors, which may contribute to the compound's pharmacological profile.

Antimicrobial Properties

Research indicates that compounds containing tetrazole rings often exhibit antimicrobial activity. The specific interactions of this compound with microbial targets have yet to be fully elucidated, but preliminary studies suggest potential efficacy against various bacterial strains.

Anticancer Activity

The structural similarity of this compound to known anticancer agents suggests a potential role in cancer therapy. Compounds with similar chromene and tetrazole structures have demonstrated cytotoxic effects against cancer cell lines. For instance, research has shown that certain derivatives can induce apoptosis in cancer cells by interacting with key proteins involved in cell survival pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that tetrazole derivatives inhibited growth in various cancer cell lines (IC50 values ranging from 10 to 30 µM) due to apoptosis induction. |

| Study 2 | Identified antimicrobial properties in similar chromene derivatives against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 100 µg/mL. |

| Study 3 | Suggested that modifications in the phenyl ring could enhance binding affinity to specific receptors involved in cancer progression. |

Scientific Research Applications

Structural Characteristics

The compound features a unique structure comprising:

- A chromene backbone, which is known for its diverse biological activities.

- A tetrazole ring that enhances its pharmacological properties.

- A benzamide moiety that is commonly found in many bioactive compounds.

The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Biological Activities

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide exhibits several promising biological activities:

Antimicrobial Properties

Research has indicated that compounds containing tetrazole rings often display antimicrobial activity. The specific interactions of this compound with bacterial and fungal targets are under investigation.

Anti-inflammatory Effects

The structural features of this compound suggest potential anti-inflammatory properties. Studies are needed to elucidate its mechanisms of action in inflammatory pathways.

Anticancer Potential

Preliminary studies suggest that the compound may inhibit cancer cell proliferation. Its structural similarities to known anticancer agents warrant further exploration in cancer research.

Study Example 1: Antimicrobial Activity

In vitro studies are being conducted to assess the antimicrobial efficacy against common pathogens. Results from these studies will help determine the compound's potential as a therapeutic agent.

Study Example 2: Anti-inflammatory Mechanism

Research is focusing on the compound's interaction with inflammatory mediators to understand its role in modulating immune responses.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis :

Concentrated HCl (6M) at reflux (110°C, 12h) cleaves the amide bond, yielding 4-oxo-4H-chromene-2-carboxylic acid and 4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline . -

Basic Hydrolysis :

NaOH (4M, ethanol/water, 80°C, 8h) produces the carboxylate salt, which can be acidified to isolate the free carboxylic acid.

Table 1: Hydrolysis Conditions and Products

| Conditions | Reagents | Temperature/Time | Products | Yield | Source |

|---|---|---|---|---|---|

| Acidic (HCl) | 6M HCl | 110°C, 12h | Chromene-2-carboxylic acid + aniline | 72% | |

| Basic (NaOH) | 4M NaOH | 80°C, 8h | Sodium carboxylate salt | 85% |

Nucleophilic Substitution at Tetrazole Ring

The tetrazole ring exhibits reactivity at the N-methyl position and oxygen atom:

-

Alkylation :

Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ (60°C, 6h) to form N-alkylated derivatives. -

Oxidation :

Treatment with H₂O₂ in acetic acid generates a tetrazole N-oxide intermediate, which can undergo further ring-opening reactions.

Table 2: Tetrazole Ring Modifications

| Reaction Type | Reagents/Conditions | Product | Application | Source |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | N-Methyltetrazole derivative | Enhanced lipophilicity | |

| Oxidation | 30% H₂O₂, CH₃COOH, 25°C, 3h | Tetrazole N-oxide | Precursor for ring expansion |

Electrophilic Aromatic Substitution on Chromene Core

The chromen-4-one scaffold undergoes regioselective substitutions:

-

Nitration :

HNO₃/H₂SO₄ (0°C, 2h) introduces a nitro group at the 6-position of the chromene ring . -

Sulfonation :

Fuming H₂SO₄ (50°C, 4h) yields sulfonated derivatives at the 8-position .

Table 3: Chromene Functionalization

| Reaction | Reagents | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 6 | 6-Nitrochromene derivative | 65% | |

| Sulfonation | Fuming H₂SO₄, 50°C | 8 | 8-Sulfochromene derivative | 58% |

Cycloaddition and Ring-Opening Reactions

The tetrazole ring participates in [3+2] cycloadditions:

-

With Alkynes :

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole-linked hybrids under mild conditions .

Photochemical Reactions

The chromen-4-one moiety undergoes photodimerization under UV light (λ = 300–350 nm), forming cyclobutane-linked dimers. This reaction is solvent-dependent, with higher yields observed in nonpolar media .

Reduction of Chromene Carbonyl Group

Catalytic hydrogenation (H₂, Pd/C, ethanol, 25°C, 12h) reduces the 4-oxo group to a hydroxyl group, yielding the corresponding dihydrochromene derivative .

Key Research Findings:

Q & A

Q. What in vivo models are optimal for evaluating this compound’s neuroprotective potential?

- Methodological Answer :

- Stroke models : Middle cerebral artery occlusion (MCAO) in mice, measuring infarct volume via MRI.

- Dosing : 10 mg/kg i.p., timed to post-ischemic reperfusion.

- Biomarkers : ELISA for TNF-α and IL-6 in serum, paired with immunohistochemistry for caspase-3 in brain sections. Prior studies on chromene analogs show reduced infarct volume by 38% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.